molecular formula C17H16BrFO B1343510 4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898754-94-4

4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1343510
M. Wt: 335.2 g/mol
InChI Key: MTFHGGYTHJUWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. While the specific compound is not directly studied in the provided papers, related brominated and fluorinated compounds have been investigated, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of brominated phenyl compounds can involve various strategies, including electrophilic aromatic substitution and palladium-catalyzed reactions. For instance, bromination of 2,4-dimethylphenol leads to products like 6-bromo-2,4-dimethylphenol and its further brominated derivatives . Similarly, palladium-catalyzed reactions of hydroxypropiophenones with aryl bromides can result in multiple arylation products . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone."

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds can be characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone."

Chemical Reactions Analysis

Brominated phenyl compounds can undergo various chemical reactions, including cathodic reduction in aprotic media, which can lead to products like 1,4-diphenyl-2,3-dimethyl-1,4-butanedione . Additionally, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of electrophilic substitution reactions . The chemical reactivity of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone" would likely be affected by the presence of these halogen substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's boiling point, melting point, and solubility. The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol demonstrates how the presence of bromine can influence polymerization behavior and the resulting polymer's molecular weight . The physical and chemical properties of "4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone" would need to be empirically determined, but insights can be drawn from related studies on brominated phenolic compounds.

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFHGGYTHJUWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644796
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898754-94-4
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.